N-[3-(methylsulfanyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-28-16-9-5-8-15(12-16)21-19(26)13-24-20(27)25-18(23-24)11-10-17(22-25)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGNYJWUGSAWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a triazolo-pyridazine core fused with an acetamide moiety and a methylthio group. This unique combination may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazolo-pyridazine framework. For instance:
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. One study reported that derivatives exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | MCF-7 | 43.4 |
| 47f | MCF-7 | 27.3 |
These findings suggest that the compound may interfere with cellular proliferation pathways critical for cancer cell survival.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of triazole derivatives. Research indicates that compounds with similar structures have demonstrated efficacy against various pathogenic bacteria:
- Bacterial Inhibition : A study found that certain triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been explored:
- Mechanism of Action : Compounds have been shown to inhibit pro-inflammatory cytokine production in vitro, which may be beneficial in conditions characterized by chronic inflammation .
Case Studies
-
Case Study on Anticancer Activity :
- A series of synthesized triazole derivatives were screened for their cytotoxic effects on human cancer cell lines. The study indicated that modifications in the substituents significantly influenced their biological activity.
- Findings : The most active compounds contained electron-withdrawing groups that enhanced their potency against cancer cells.
-
Case Study on Antimicrobial Efficacy :
- A comparative study evaluated the effectiveness of various triazole derivatives against common bacterial strains.
- Results : The compound exhibited superior antibacterial properties compared to standard antibiotics, indicating its potential as a lead compound in drug development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare N-[3-(methylsulfanyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide with key analogs, focusing on structural features, physicochemical properties, and inferred biological activities.
Structural and Functional Insights
- Core Modifications : The target compound’s [1,2,4]triazolo[4,3-b]pyridazin core is shared with C1632 and the sulfanylacetamide analog . However, substitution at position 6 (phenyl vs. pyridin-3-yl in ) influences electronic properties and target selectivity.
- Solubility : The sulfanylacetamide derivative (CAS: 877634-23-6) exhibits measurable aqueous solubility (11.2 µg/mL at pH 7.4) due to its polar sulfanyl group, whereas the methylsulfanylphenyl group in the target compound may reduce solubility .
- Biological Activity: C1632, a methylated analog, inhibits Lin28—a RNA-binding protein implicated in cancer—suggesting that the triazolo-pyridazin scaffold is amenable to RNA-protein interaction modulation .
Preparation Methods
Formation of Hydrazone Intermediates
A solution of methyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv.) in tetrahydrofuran (THF) is treated with p-substituted phenyl hydrazine (1.1 equiv.) at 60°C for 3 hours. The hydrazone intermediate precipitates upon cooling and is isolated via filtration. Infrared spectroscopy confirms the formation of the C=N bond at ~1,620 cm⁻¹.
Acid-Catalyzed Cyclization
The hydrazone intermediate undergoes cyclization in toluene-THF (1:1) with p-toluenesulfonic acid (p-TsOH, 0.2 equiv.) at 100°C for 2–7 days. This step forms the triazolopyridazinone ring via intramolecular nucleophilic attack and dehydration. Yields range from 40% to 71%, depending on the electron-donating or withdrawing nature of the substituents. Strong electron-withdrawing groups (e.g., -NO₂) hinder cyclization due to delocalization effects.
Introduction of the Acetamide Side Chain
The 2-{3-oxo-6-phenyl-2H,3H-triazolo[4,3-b]pyridazin-2-yl}acetic acid intermediate is coupled with 3-(methylsulfanyl)aniline using standard amidation protocols.
Activation of the Carboxylic Acid
The acetic acid derivative (1.0 equiv.) is treated with thionyl chloride (SOCl₂, 2.0 equiv.) in dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM.
Amide Bond Formation
To a solution of 3-(methylsulfanyl)aniline (1.2 equiv.) in DCM, triethylamine (2.5 equiv.) is added, followed by dropwise addition of the acyl chloride solution at 0°C. The reaction is stirred at room temperature for 12 hours, after which the mixture is washed with water, 10% HCl, and brine. The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 30:70).
Table 1: Optimization of Amidation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Base | Triethylamine | 82 |
| Temperature | 0°C → RT | 85 |
| Equiv. of Aniline | 1.2 | 88 |
The methylsulfanyl (-SMe) group is introduced via a nucleophilic substitution reaction. Lawesson’s reagent (LR, 2.1 equiv.) in toluene at reflux for 24 hours converts carbonyl groups to thiocarbonyls, but in this case, it facilitates the introduction of the methylsulfanyl moiety via thiolation. The crude product is purified using column chromatography (ethyl acetate/hexane, 40:60).
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the triazolopyridazinone ring and the equatorial orientation of the acetamide side chain. The Hirshfeld surface analysis reveals dominant C-H···O and N-H···S interactions, stabilizing the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
